molecular formula C24H26N4O3 B353515 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 942863-16-3

4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B353515
CAS No.: 942863-16-3
M. Wt: 418.5g/mol
InChI Key: AUVWVOWXZIDYHO-UHFFFAOYSA-N
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Description

The compound 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a complex organic molecule with notable characteristics and potential applications. It consists of a pyrrolidine ring attached to a benzimidazole core, with an additional morpholine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions. One common route involves:

  • Formation of the benzimidazole core: : This is typically achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

  • Addition of the pyrrolidine ring: : This involves the reaction of the benzimidazole derivative with a pyrrolidine compound in the presence of a base, usually under reflux conditions.

  • Attachment of the morpholine group: : The final step involves adding the morpholine moiety using a suitable amine coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would scale up these reactions using continuous flow chemistry, which can improve reaction efficiency and yield while reducing reaction times and solvent usage. Catalysis may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the benzimidazole or pyrrolidine rings.

  • Reduction: : Reduction can occur, particularly at the ketone functional group in the morpholino-2-oxoethyl moiety.

  • Substitution: : Various substitution reactions, such as halogenation or alkylation, can be applied to different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

  • Substitution: : Halogens (e.g., Br2), Alkyl halides (e.g., CH3I)

Major Products

The products depend on the nature of the reactions but could include:

  • Oxidized derivatives with modified aromatic rings.

  • Reduced compounds with alcohol or amine functionalities.

  • Substituted analogs with varied functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic processes.

  • Synthesis: : Intermediate in the synthesis of other complex molecules.

Biology

  • Enzyme Inhibition: : Inhibitor for specific enzymes due to its unique structure.

  • Molecular Probes: : Used in assays to track biochemical reactions.

Medicine

  • Therapeutics: : Potential candidate for drug development targeting specific diseases.

  • Diagnostics: : Component in diagnostic assays.

Industry

  • Material Science: : Used in the development of new polymers.

  • Agriculture: : Potential use in agrochemicals.

Mechanism of Action

The mechanism by which 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one exerts its effects is primarily through:

  • Molecular Interactions: : It binds to specific molecular targets, such as enzymes or receptors.

  • Pathway Involvement: : It influences biochemical pathways, either by inhibiting or activating certain steps.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole Derivatives: : Compounds like benzimidazole itself or other substituted benzimidazoles.

  • Pyrrolidinone Compounds: : Molecules such as N-methylpyrrolidin-2-one.

  • Morpholine Containing Compounds: : Similar to other morpholine derivatives like morpholine-2,5-dione.

Uniqueness

  • Structural Combination: : The unique combination of benzimidazole, pyrrolidine, and morpholine in one molecule.

  • Functional Versatility: : Its ability to undergo diverse reactions and participate in various applications.

This compound's structural complexity and reactivity make it a fascinating subject for continued research and application development.

Properties

IUPAC Name

1-(3-methylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-5-4-6-19(13-17)27-15-18(14-22(27)29)24-25-20-7-2-3-8-21(20)28(24)16-23(30)26-9-11-31-12-10-26/h2-8,13,18H,9-12,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVWVOWXZIDYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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